4-chloro-6-methyl-3-nitro-3H-pyridin-2-one
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Overview
Description
4-chloro-6-methyl-3-nitro-3H-pyridin-2-one is a heterocyclic compound that contains a pyridine ring substituted with chlorine, methyl, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-methyl-3-nitro-3H-pyridin-2-one typically involves the nitration of 4-chloro-6-methyl-2-pyridone. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to avoid over-nitration and decomposition of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, concentration, and reaction time are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-chloro-6-methyl-3-nitro-3H-pyridin-2-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Major Products Formed
Reduction: 4-chloro-6-methyl-3-amino-3H-pyridin-2-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 4-chloro-6-carboxy-3-nitro-3H-pyridin-2-one.
Scientific Research Applications
4-chloro-6-methyl-3-nitro-3H-pyridin-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-chloro-6-methyl-3-nitro-3H-pyridin-2-one and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. For example, derivatives of this compound have been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity and affecting cellular processes . The exact pathways and molecular targets can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
4-chloro-6-methyl-3-nitro-3H-pyridin-2-one can be compared with other similar heterocyclic compounds, such as:
4-chloro-6-methyl-2-pyridone: Lacks the nitro group, making it less reactive in certain chemical reactions.
6-methyl-3-nitro-2-pyridone:
4-chloro-3-nitro-2-pyridone: Lacks the methyl group, influencing its chemical properties and biological activities
Properties
Molecular Formula |
C6H5ClN2O3 |
---|---|
Molecular Weight |
188.57 g/mol |
IUPAC Name |
4-chloro-6-methyl-3-nitro-3H-pyridin-2-one |
InChI |
InChI=1S/C6H5ClN2O3/c1-3-2-4(7)5(9(11)12)6(10)8-3/h2,5H,1H3 |
InChI Key |
PQNWCYLFBHILLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=O)C(C(=C1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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